molecular formula C10H10ClF3O2 B2480948 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene CAS No. 1881289-52-6

1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene

Cat. No.: B2480948
CAS No.: 1881289-52-6
M. Wt: 254.63
InChI Key: HXWSFXIGFOVUPF-UHFFFAOYSA-N
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Description

1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10ClF3O2 It is characterized by the presence of a chloro group, a propoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene typically involves the reaction of 1-chloro-3-nitrobenzene with propyl alcohol and trifluoromethoxy reagents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide), temperatures (50-80°C).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), temperatures (room temperature to 60°C).

    Reduction: Reducing agents (hydrogen gas, palladium catalyst), solvents (ethanol), temperatures (room temperature to 50°C).

Major Products Formed:

    Substitution: Amino or thiol derivatives of the benzene ring.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

Scientific Research Applications

1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and propoxy groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    1-Chloro-3-propoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    1-Chloro-3-(trifluoromethoxy)benzene: Lacks the propoxy group, affecting its reactivity and applications.

    1-Chloro-5-(trifluoromethoxy)benzene:

Uniqueness: 1-Chloro-3-propoxy-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-chloro-3-propoxy-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O2/c1-2-3-15-8-4-7(11)5-9(6-8)16-10(12,13)14/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWSFXIGFOVUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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